molecular formula C3HBr3N2 B189480 2,4,5-Tribromoimidazole CAS No. 2034-22-2

2,4,5-Tribromoimidazole

Cat. No.: B189480
CAS No.: 2034-22-2
M. Wt: 304.77 g/mol
InChI Key: JCGGPCDDFXIVQB-UHFFFAOYSA-N
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Description

2,4,5-Tribromoimidazole (2,4,5-TBI) is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It yields 2,4,5-TBI nucleosides on condensation with sugar precursors .


Synthesis Analysis

Starting from 1-benzyl-2,4,5-tribromoimidazole, methods are described for the synthesis of various compounds such as 1-benzyl-4,5-dibromo-2-methylthioimidazole, 1-benzyl-4-bromo-2,5-bis(methylthio)imidazole, and others .


Molecular Structure Analysis

The empirical formula of this compound is C3HBr3N2. It has a molecular weight of 304.77 . The InChI string is 1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) .


Chemical Reactions Analysis

This compound undergoes condensation with sugar precursors to yield 2,4,5-TBI nucleosides . It also participates in various synthesis reactions to produce different compounds .


Physical and Chemical Properties Analysis

This compound has a melting point of 217-220 °C (dec.) (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Oxidative Phosphorylation Uncoupling

2,4,5-Tribromoimidazole derivatives have been studied for their action upon oxidative phosphorylation in rat liver mitochondria. Specifically, certain tribromoimidazole derivatives capable of degradation to this compound have shown the ability to uncouple oxidative phosphorylation without causing mitochondrial swelling. This effect is influenced by the medium's alkalinity, temperature, and the addition of subcellular fractions of rat liver (Parker, 1973).

Synthesis of Bioactive Molecules

A flexible strategy for synthesizing 2,4,5-triarylated imidazoles has been developed, utilizing this compound. This method has been applied to produce neurodazine, a molecule with significant effects on neuronal cell differentiation. This showcases the potential of this compound in synthesizing various bioactive molecules (Rečnik et al., 2013).

Antimicrobial Activities

This compound and its derivatives have demonstrated antimicrobial properties. Recent research has evaluated their effectiveness against various bacterial strains, revealing significant sensitivity and indicating their potential as antimicrobial agents (E. D. O., 2023).

Synthesis of Imidazole Derivatives

Studies have focused on the synthesis of various imidazole derivatives, including 2,4,5-trisubstituted imidazoles, utilizing N-protected tribromoimidazole. Such derivatives have potential applications in medicinal chemistry and drug development, highlighting the versatility of this compound in synthetic chemistry (Lipshutz & Hagen, 1992).

Nucleophilic Substitution Reactions

N-protected derivatives of this compound have been explored for their nucleophilic substitution reactions. These studies contribute to the understanding of chemical properties and reactivities of tribromoimidazole derivatives, which is crucial for developing new compounds with potential industrial and pharmaceutical applications (Iddon, Khan, & Lim, 1987).

Mechanism of Action

Target of Action

2,4,5-Tribromoimidazole (2,4,5-TBI) primarily targets the oxidative phosphorylation process in cells . Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP), the main energy currency of the cell.

Mode of Action

2,4,5-TBI acts as an uncoupler of oxidative phosphorylation . Uncouplers disrupt the coupling between the electron transport chain and ATP synthesis, leading to the dissipation of the proton gradient across the mitochondrial membrane. This disruption inhibits ATP production and can lead to cell death.

Biochemical Pathways

The primary biochemical pathway affected by 2,4,5-TBI is the oxidative phosphorylation pathway . By uncoupling oxidative phosphorylation, 2,4,5-TBI disrupts the normal energy production processes of the cell, leading to a decrease in ATP levels and an increase in reactive oxygen species (ROS). This can cause cellular stress and potentially lead to cell death.

Result of Action

The primary result of 2,4,5-TBI’s action is cellular poisoning , characterized by a decrease in ATP production and an increase in ROS . This can lead to cellular stress, damage, and potentially cell death. In rats, exposure to 2,4,5-TBI has been shown to cause symptoms typical of uncouplers of oxidative phosphorylation .

Safety and Hazards

2,4,5-Tribromoimidazole is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate using biodegradable lactic acid at 160 °C is a simple, environmentally benign method . This method works for aromatic aldehyde containing electron-donating and electron-withdrawing groups , indicating potential future directions for the use of 2,4,5-Tribromoimidazole in organic synthesis.

Properties

IUPAC Name

2,4,5-tribromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGGPCDDFXIVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73941-35-2 (cadmium[2:1]salt)
Record name 2,4,5-Tribromoimidazole
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DSSTOX Substance ID

DTXSID2022173
Record name 2,4,5-Tribromoimidazole
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Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2034-22-2
Record name 2,4,5-Tribromoimidazole
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Record name 2,4,5-Tribromoimidazole
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Record name 2,4,5-TRIBROMOIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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